molecular formula C10H10FN3O2 B14232427 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide CAS No. 489417-54-1

2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide

Cat. No.: B14232427
CAS No.: 489417-54-1
M. Wt: 223.20 g/mol
InChI Key: HYGUDDMWJFYCBN-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide is a chemical compound with the molecular formula C10H10N3O2F and a molecular weight of 223.204. This compound is known for its unique structure, which includes a benzoxadiazole core substituted with a fluorine atom and a pyrrolidinyl group, along with an oxide functional group.

Preparation Methods

The synthesis of 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzoxadiazole core, followed by the introduction of the fluorine atom and the pyrrolidinyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can lead to the removal of the oxide group or other functional groups.

    Substitution: The fluorine atom or the pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide can be compared with other similar compounds, such as:

    2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl): Lacks the oxide group.

    This compound: Contains different substituents on the benzoxadiazole core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

489417-54-1

Molecular Formula

C10H10FN3O2

Molecular Weight

223.20 g/mol

IUPAC Name

6-fluoro-3-oxido-5-pyrrolidin-1-yl-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C10H10FN3O2/c11-7-5-8-10(14(15)16-12-8)6-9(7)13-3-1-2-4-13/h5-6H,1-4H2

InChI Key

HYGUDDMWJFYCBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=[N+](ON=C3C=C2F)[O-]

Origin of Product

United States

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